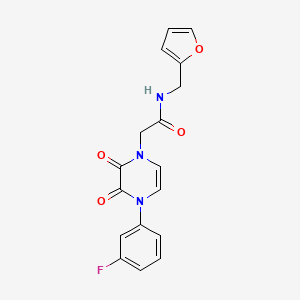
2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide, is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, specifically 2-phenyl-N-(pyrazin-2-yl)acetamide, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves a coupling reaction, as described in the second paper. The product is then crystallized using a mixture of toluene and methanol . This suggests that the synthesis of our compound of interest might also involve a coupling reaction, possibly followed by a crystallization step using appropriate solvents to achieve purity and crystalline form.
Molecular Structure Analysis
The molecular structure of 2-phenyl-N-(pyrazin-2-yl)acetamide has been confirmed using various techniques, including single-crystal X-ray diffraction, which provides detailed information about the geometrical parameters of the molecule . These parameters are crucial for understanding the molecular conformation and potential interactions with other molecules. The compound crystallizes in the monoclinic space group P 21/c, which could be indicative of how our compound might also crystallize, given the structural similarities .
Chemical Reactions Analysis
Although the provided papers do not detail specific chemical reactions for the compound of interest, the methods used to study 2-phenyl-N-(pyrazin-2-yl)acetamide, such as FTIR and NMR spectroscopies, are essential tools for understanding the reactivity and interaction of functional groups within a molecule . These techniques could be applied to study the chemical behavior of our compound under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-phenyl-N-(pyrazin-2-yl)acetamide have been characterized using a range of techniques, including thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy . These methods provide insights into the stability, thermal behavior, and electronic transitions of the molecule. The compound's crystal structure features intermolecular hydrogen bonds, which contribute to its stability and could influence its melting point and solubility . Similar analyses would be necessary to fully characterize the physical and chemical properties of 2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide.
Applications De Recherche Scientifique
Crystal Structure and Biological Activity
A study on a similar compound, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, investigated its synthesis, crystal structure, and biological activities. The compound exhibited moderate herbicidal and fungicidal activities, suggesting potential applications in agricultural chemistry (Hu Jingqian et al., 2016).
Radiosynthesis for PET Imaging
Another study focused on the synthesis of DPA-714, a compound used for positron emission tomography (PET) imaging of the translocator protein (18 kDa), highlighting the potential use of similar compounds in medical imaging and diagnostics (Dollé et al., 2008).
Anti-Cancer Activity
Research on 6-fluorobenzo[b]pyran-4-one derivatives, with structural similarities to the compound , showed anticancer activity at low concentrations against various human cancer cell lines, indicating potential therapeutic applications in oncology (Hammam et al., 2005).
Coordination Complexes and Antioxidant Activity
A study on pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) demonstrated significant antioxidant activities, suggesting a role in developing antioxidant agents (Chkirate et al., 2019).
Propriétés
IUPAC Name |
2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c18-12-3-1-4-13(9-12)21-7-6-20(16(23)17(21)24)11-15(22)19-10-14-5-2-8-25-14/h1-9H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLQHIAHGAJTSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CN(C(=O)C2=O)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

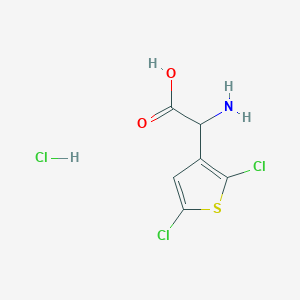
![[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride](/img/no-structure.png)

![[3-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3006334.png)
![4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3006337.png)
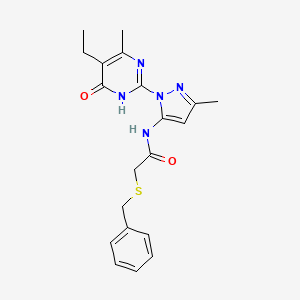
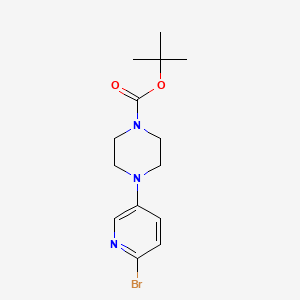


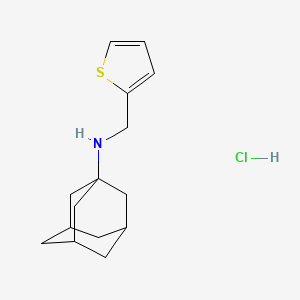
![Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3006347.png)
![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3006348.png)
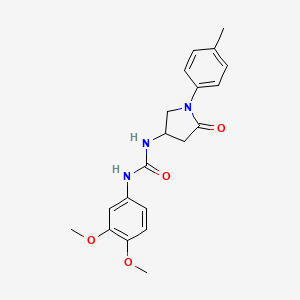
![3-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B3006351.png)